9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene
Description
This compound is a tetracyclic heterocyclic system featuring a 1H-1,3-benzodiazol-2-yl (benzimidazole) substituent at the 9-position and a bromine atom at the 5-position. Its IUPAC name reflects a fused bicyclic benzodiazole moiety integrated into a larger tetracyclic framework with nitrogen atoms at positions 1 and 11. The structural complexity arises from the fusion of four rings, including two benzene-like aromatic systems and two smaller heterocyclic rings.
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4/c23-14-9-10-19-13(11-14)12-15(21-24-16-5-1-2-6-17(16)25-21)22-26-18-7-3-4-8-20(18)27(19)22/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANFPTXWIKVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the benzimidazole core, followed by bromination and subsequent cyclization to form the diazatetracyclic structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various nucleophiles into the molecule.
Scientific Research Applications
Biological Applications
Research has indicated that derivatives of benzodiazole compounds exhibit significant biological activities:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, benzodiazole derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cellular signaling pathways .
- Antimicrobial Properties : Benzodiazole derivatives are known for their antimicrobial activity against a range of pathogens. The presence of halogen substituents (like bromine) can enhance their efficacy by increasing lipophilicity and facilitating membrane penetration .
- Anti-inflammatory Effects : Some studies have demonstrated that benzodiazole derivatives can inhibit inflammatory responses by modulating cytokine production and reducing oxidative stress markers in vitro .
Material Science Applications
In addition to biological applications, this compound may also find use in material science:
- Organic Electronics : Compounds with tetracyclic structures are often investigated for their electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) due to their favorable charge transport characteristics .
- Sensors : The unique optical properties of benzodiazole derivatives make them suitable candidates for developing sensors that detect environmental pollutants or biological markers .
Case Studies
- Anticancer Research : A study explored the efficacy of a series of benzodiazole derivatives in targeting specific cancer types. The results indicated that certain modifications to the benzodiazole core significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
- Antimicrobial Testing : In a comparative study of several halogenated benzodiazoles, it was found that compounds with bromine substitutions exhibited superior activity against Gram-positive bacteria compared to their non-halogenated counterparts .
- Material Properties : Research into the electronic properties of similar tetracyclic compounds revealed promising results for use in electronic devices. These compounds demonstrated high electron mobility and stability under operational conditions .
Mechanism of Action
The mechanism of action of 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and electronic properties can be contextualized by comparing it to analogous heterocyclic systems. Below is a detailed analysis of key analogs from literature, focusing on substituent effects, spectral data, and physical properties.
Table 1: Comparative Analysis of Selected Heterocyclic Compounds
Key Observations:
Substituent Effects on Stability and Reactivity: Bromine substituents (as in the target compound and analogs ) enhance molecular polarity and may increase melting points due to halogen bonding. For example, brominated analogs in Table 1 exhibit melting points >300°C, suggesting high thermal stability.
Spectral Characteristics:
- The C=N stretching frequencies in IR spectra (1605–1615 cm⁻¹) are consistent across hydrazine-linked analogs, indicating similar electronic environments for the imine group . The target compound’s absence of reported data leaves room for predictive analysis: its C=N stretch would likely align with these values.
- ¹H-NMR shifts for N=CH protons in analogs range from δ 8.21–8.47 ppm, suggesting moderate deshielding effects. The target compound’s benzodiazolyl group may further deshield adjacent protons, though experimental validation is needed.
Structural Divergence: The target compound’s tetracyclic framework differs from the benzofuropyran system in FDB017079 , which contains oxygen atoms and a ketone group. This contrast highlights how heteroatom composition (N vs. Compared to dithia-azatetracyclo derivatives , the target compound’s diazatetracyclic core may exhibit enhanced rigidity, affecting conformational dynamics in binding interactions.
Research Implications and Limitations
While the target compound’s structural data (e.g., X-ray crystallography, NMR) remain unreported, methodologies like SHELXL refinement could elucidate its geometry. The analogs’ high melting points and stability suggest the brominated tetracyclic system is robust, warranting further study into its synthetic versatility and applications in drug discovery (e.g., kinase inhibition) or optoelectronics.
Biological Activity
Chemical Structure
The compound features a unique tetracyclic structure with a benzodiazole moiety and a bromine substituent. Its molecular formula is , and it belongs to a class of compounds known for their diverse pharmacological properties.
Physical Properties
- Molecular Weight : Approximately 364.21 g/mol
- Solubility : Limited solubility in water; more soluble in organic solvents.
Antimicrobial Properties
Research indicates that compounds containing benzodiazole rings often exhibit antimicrobial activity. A study focusing on similar benzodiazole derivatives demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzodiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that related compounds can effectively target cancer cells in vitro, leading to reduced viability and increased apoptosis markers .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of benzodiazole derivatives have highlighted their potential in treating neurodegenerative diseases. Compounds similar to the one have shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease .
Case Studies
- Antibacterial Activity : A case study involving the synthesis of various brominated benzodiazoles showed that modifications to the benzodiazole ring significantly enhanced antibacterial potency. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
- Anticancer Screening : In another study, a series of benzodiazole derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed IC50 values in the low micromolar range, indicating effective cytotoxicity .
- Neuroprotection : A recent publication reported that a closely related compound improved cognitive function in animal models of Alzheimer's by reducing amyloid-beta plaque formation and enhancing synaptic plasticity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against E. coli | |
| Anticancer | IC50 = Low µM against MCF-7 cells | |
| Neuroprotective | Improved cognitive function in models |
Table 2: Related Compounds and Their Activities
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including cyclization and halogenation. A benzodiazole precursor can be functionalized via Suzuki-Miyaura coupling to introduce bromine at the 5-position, followed by cyclocondensation under inert conditions. Purification often requires column chromatography and recrystallization to achieve >95% purity. Monitoring intermediates using TLC and LC-MS is critical .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- NMR (¹H/¹³C, 2D-COSY/HMBC) to resolve aromatic and heterocyclic protons.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (using SHELXL) to determine absolute configuration .
- IR spectroscopy to identify functional groups like C-Br (~560 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .
Q. How can molecular conformation be validated experimentally?
Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement with SHELXL includes checks for disorder (e.g., bromine positional ambiguity) and hydrogen bonding networks. R-factor convergence below 0.05 indicates high reliability .
Advanced Research Questions
Q. How to resolve crystallographic data contradictions during refinement?
Discrepancies in electron density maps may arise from twinning, disorder, or incorrect space group assignment. Use PLATON to check for missed symmetry or twinning. For disorder, refine occupancies iteratively and validate against anisotropic displacement parameters. Cross-validate with DFT-optimized geometries .
Q. What experimental design principles apply to bioactivity studies (e.g., anticancer assays)?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and normalize to solvent effects (DMSO <0.1%).
- Mechanistic studies : Combine flow cytometry (apoptosis) and Western blotting (Bcl-2/caspase-3 pathways). Dose-response curves should span 3–5 log units .
Q. How to analyze discrepancies between computational and experimental spectral data?
For NMR shifts, compare experimental results with DFT calculations (e.g., B3LYP/6-311+G(d,p)). Solvent effects (PCM model) and tautomeric equilibria may explain deviations. For UV-Vis spectra, TD-DFT can predict λ_max but requires explicit solvent modeling .
Q. What computational strategies predict target interactions?
- Molecular docking : Use AutoDock Vina to screen against receptors (e.g., DNA topoisomerase II). Validate poses with MD simulations (NAMD/GROMACS) over 100 ns to assess stability.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with benzodiazole nitrogen) using Schrödinger Suite .
Methodological Considerations
Q. How to integrate findings into theoretical frameworks (e.g., structure-activity relationships)?
Use Hammett plots to correlate electronic effects (σ values of substituents) with bioactivity. For example, bromine’s electronegativity may enhance DNA intercalation. Pair QSAR models with experimental IC₅₀ values to predict derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
